molecular formula C9H6ClNO2 B2901492 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one CAS No. 36404-33-8

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B2901492
CAS No.: 36404-33-8
M. Wt: 195.6
InChI Key: CKBZKDNZRNRXGW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic organic compound that features an oxazolone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 4-chlorophenylacetic acid and glycine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products:

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include oxidized oxazolone derivatives.

    Reduction: Products include reduced oxazolone derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

    4-Chlorophenylacetic Acid: Shares the 4-chlorophenyl group but lacks the oxazolone ring.

    2,3-Dihydro-1,3-oxazol-2-one: Lacks the 4-chlorophenyl substitution.

Uniqueness: 4-(4-Chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one is unique due to the presence of both the 4-chlorophenyl group and the oxazolone ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZKDNZRNRXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-33-8
Record name 4-(4-chlorophenyl)-2,3-dihydro-1,3-oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4′-chloro-2-hydroxyacetophenone (3.41 g), potassium cyanate (3.25 g) and isopropanol (15 mL) was added dropwise acetic acid (2.88 g) at 50° C. The obtained mixture was stirred at 50° C. for 5 h and water (34 mL) was added. The precipitated crystals were collected by filtration, and washed with water and then with isopropyl ether to give 4-(4-chlorophenyl)-2-oxo-4-oxazoline (3.33 g; yield 85.1%).
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Three

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